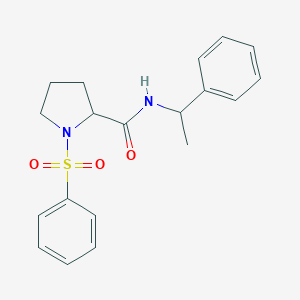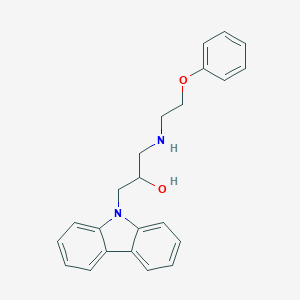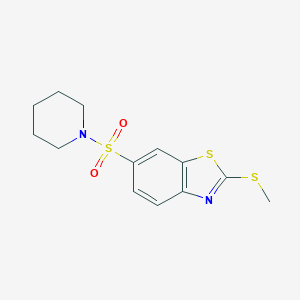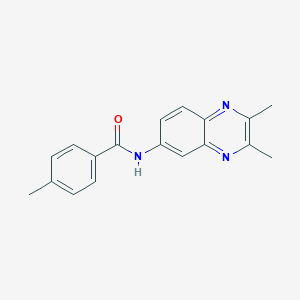![molecular formula C14H14NO+ B300206 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium](/img/structure/B300206.png)
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium is a quaternary ammonium compound, specifically a pyridinium salt It is characterized by the presence of a pyridinium ring substituted with a 4-methylphenacyl group
Méthodes De Préparation
The synthesis of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium typically involves the quaternization of pyridine with 4-methylphenacyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Pyridine+4-Methylphenacyl Bromide→this compound Bromide
In industrial settings, the synthesis may be optimized using microwave or ultrasound-assisted methods to increase yield and reduce reaction time . These methods have been shown to be more efficient compared to conventional heating techniques.
Analyse Des Réactions Chimiques
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydropyridines.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Medicine: Research has explored its potential as an antimicrobial agent and its role in drug development.
Mécanisme D'action
The mechanism of action of 1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium involves its interaction with cellular components. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The compound’s positive charge allows it to interact with negatively charged cell membranes, causing structural damage .
Comparaison Avec Des Composés Similaires
1-[2-(4-methylphenyl)-2-oxoethyl]pyridinium can be compared with other pyridinium salts such as:
- 1-(2-Pyridylmethyl)pyridinium Bromide
- 1-(Diphenylmethoxy)pyridinium Bromide
- 1-(2-Bromocyclohexyl)pyridinium Bromide
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications. For example, 1-(Diphenylmethoxy)pyridinium Bromide may have different solubility and reactivity profiles compared to this compound .
Propriétés
Formule moléculaire |
C14H14NO+ |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-pyridin-1-ium-1-ylethanone |
InChI |
InChI=1S/C14H14NO/c1-12-5-7-13(8-6-12)14(16)11-15-9-3-2-4-10-15/h2-10H,11H2,1H3/q+1 |
Clé InChI |
QHYBBPZKHBFQKC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethoxyphenyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B300125.png)



![3-(2-chlorophenyl)-5-methyl-N-[4-(1-pyrrolidinylmethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B300131.png)
![N-(2,6-dimethylphenyl)-2-{[5-(3-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300136.png)
![N-tert-butyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B300137.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B300138.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B300141.png)

![N-(2-furylmethyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide](/img/structure/B300145.png)


